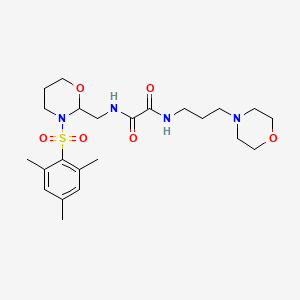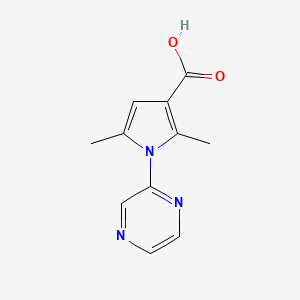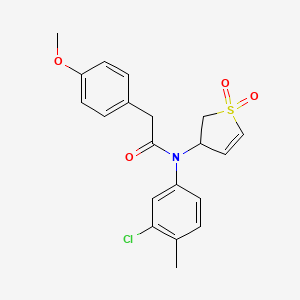
1-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(thiophen-2-yl)urea is a synthetic molecule with potential applications in scientific research. This molecule is a urea derivative that has been synthesized using a multi-step process. The molecule has been found to have potential for use in the treatment of various diseases due to its unique mechanism of action.
Scientific Research Applications
Synthesis and Chemical Properties
Studies have demonstrated innovative synthesis methods for triazole derivatives, including 1,2,4-triazoles, highlighting the use of deep eutectic solvents for efficient synthesis processes. These methods emphasize the environmental benefits and the potential for tuning the chemical properties of the synthesized compounds through solvent choice and temperature adjustments (Molnar, Periš, & Komar, 2019).
Research on urea and thiourea-based assemblies has explored conformational adjustments and the impact of these adjustments on molecular self-assembly. This work sheds light on the structural flexibility and potential applications of these compounds in materials science (Phukan & Baruah, 2016).
Biological Activity
Novel 4,5‐disubstituted thiazolyl urea derivatives have been synthesized and shown to possess antitumor activities. This research indicates the therapeutic potential of triazole and urea derivatives in cancer treatment (Ling, Xin, Zhong, & Jian‐xin, 2008).
Another study focused on the synthesis and antimicrobial activity of new N-(substituted phenyl)-N′-[2,3-dihydro-2-oxido-3-(4′-fluorophenyl)-1H-(1,3,2)benzoxazaphosphorin 2-yl]ureas, highlighting the antimicrobial potential of urea derivatives (Haranath et al., 2007).
Environmental and Safety Aspects
- The shift towards safer reagents for the synthesis of ureas, avoiding the use of hazardous materials like phosgene, is highlighted in research exploring environmentally friendly synthetic chemistry. This approach aligns with the goals of green chemistry and the development of sustainable chemical processes (Bigi, Maggi, & Sartori, 2000).
properties
IUPAC Name |
1-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5OS/c1-9(2)10(6-17-8-13-7-14-17)15-12(18)16-11-4-3-5-19-11/h3-5,7-10H,6H2,1-2H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOGOLHJNHLCAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)NC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(thiophen-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[4-[4-Ethyl-4-(hydroxymethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2535372.png)

![5-Methyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2535374.png)


![3-[(2,3,4,5,6-Pentafluorophenoxy)sulfonyl]-benzenecarboxylic acid](/img/structure/B2535377.png)
![N-(4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2535380.png)
![5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2535382.png)
![N-[4-(dimethylamino)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B2535383.png)



